[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
CAS No.: 944901-69-3
Cat. No.: VC7900081
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944901-69-3 |
|---|---|
| Molecular Formula | C9H8ClN3O |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | [3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
| Standard InChI | InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 |
| Standard InChI Key | RNPITVFPXBNOFU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is C₉H₈ClN₃O, with a molecular weight of 209.63 g/mol. The structure comprises a 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 3-chlorophenyl group introduces electron-withdrawing effects due to the chlorine atom’s inductive properties, while the methanamine side chain enhances solubility and potential for hydrogen bonding .
Key physicochemical properties inferred from analogous oxadiazoles include:
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LogP (octanol-water partition coefficient): ~2.1 (moderate lipophilicity, favoring membrane permeability) .
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pKa: The amine group (NH₂) has a pKa of ~9.5, making it partially protonated at physiological pH .
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Melting Point: Estimated 180–190°C, based on structurally related 1,2,4-oxadiazoles .
Synthesis and Optimization
The synthesis of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically follows established routes for 1,2,4-oxadiazoles, modified to incorporate the 3-chlorophenyl and methanamine groups.
Cyclocondensation of Amidoximes
A common method involves the reaction of 3-chlorobenzamidoxime with methyl cyanoacetate under basic conditions. The amidoxime acts as a bifunctional nucleophile, attacking the electrophilic carbon of the cyanoacetate to form the oxadiazole ring . Subsequent reduction of the ester group to the primary amine is achieved using lithium aluminum hydride (LiAlH₄) .
Reaction Scheme:
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization. For example, reacting 3-chlorophenylacetic acid hydrazide with cyanogen bromide (BrCN) under microwave conditions (150°C, 20 min) yields the oxadiazole core with >85% efficiency .
Industrial and Materials Science Applications
Beyond pharmacology, this compound’s rigid heterocyclic structure and halogen content make it valuable in materials science.
Organic Electronics
Chlorophenyl-oxadiazoles serve as electron-transport layers in OLEDs due to high electron affinity (~3.1 eV). Devices incorporating similar derivatives achieve luminance efficiencies of 15 cd/A .
Polymer Stabilizers
The chlorine atom quenches free radicals, extending polymer lifespan. Blending 0.5 wt% into polyethylene reduces UV-induced degradation by 40% .
Comparison with Structural Analogs
The 3-chlorophenyl group confers distinct advantages over other substituents:
vs. 3-Fluorophenyl Analog
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Electron Effects: Chlorine’s stronger -I effect increases oxidative stability.
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Bioactivity: Chlorine’s larger size may improve target binding but reduce solubility.
vs. 4-Chlorophenyl Analog
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Stereoelectronics: Para-substitution diminishes steric hindrance, potentially enhancing enzyme inhibition.
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Multi-step routes hinder industrial production.
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Toxicity Data: In vivo profiles remain uncharacterized.
Future research should prioritize:
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High-Throughput Screening for undiscovered bioactivities.
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Green Chemistry Approaches to optimize synthesis.
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